molecular formula C12H24N2O2 B13172797 tert-butyl N-(4-ethylpiperidin-3-yl)carbamate

tert-butyl N-(4-ethylpiperidin-3-yl)carbamate

Cat. No.: B13172797
M. Wt: 228.33 g/mol
InChI Key: MPTWTCBZSJENGB-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-ethylpiperidin-3-yl)carbamate: is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid . This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-ethylpiperidin-3-yl)carbamate typically involves the reaction of 4-ethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-ethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(4-ethylpiperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies .

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is also used in the study of enzyme inhibition and receptor binding .

Medicine: In the pharmaceutical industry, this compound is used in the development of new drugs. It serves as an intermediate in the synthesis of various therapeutic agents .

Industry: In industrial applications, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-ethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • tert-Butyl N-(3-ethylpiperidin-4-yl)carbamate
  • tert-Butyl N-(4-methylpiperidin-3-yl)carbamate
  • tert-Butyl N-(4-ethynylphenyl)carbamate

Uniqueness: tert-Butyl N-(4-ethylpiperidin-3-yl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-(4-ethylpiperidin-3-yl)carbamate

InChI

InChI=1S/C12H24N2O2/c1-5-9-6-7-13-8-10(9)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)

InChI Key

MPTWTCBZSJENGB-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNCC1NC(=O)OC(C)(C)C

Origin of Product

United States

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